Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate
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Overview
Description
(S)-ETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-(((TRIFLUOROMETHYL)SULFONYL)OXY)PHENYL)PROPANOATE is a synthetic organic compound known for its applications in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethylsulfonyl (triflate) group, and an ethyl ester moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-(((TRIFLUOROMETHYL)SULFONYL)OXY)PHENYL)PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common route involves the protection of an amino acid derivative with a tert-butoxycarbonyl group, followed by the introduction of the triflate group through a sulfonylation reaction. The final step involves esterification to introduce the ethyl ester moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-ETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-(((TRIFLUOROMETHYL)SULFONYL)OXY)PHENYL)PROPANOATE undergoes various chemical reactions, including:
Substitution Reactions: The triflate group can be replaced by other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.
Ester Hydrolysis: The ethyl ester moiety can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of a co-solvent such as dichloromethane.
Ester Hydrolysis: Hydrolysis can be carried out using aqueous acid or base, depending on the desired conditions.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used, but typically include new amine, ether, or thioether derivatives.
Deprotection Reactions: The major product is the free amine, which can be further functionalized.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
(S)-ETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-(((TRIFLUOROMETHYL)SULFONYL)OXY)PHENYL)PROPANOATE has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions, owing to its ability to form stable complexes with biological macromolecules.
Medicine: It is investigated for its potential as a prodrug, where the Boc group can be removed in vivo to release the active drug.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-ETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-(((TRIFLUOROMETHYL)SULFONYL)OXY)PHENYL)PROPANOATE involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, preventing unwanted side reactions. The triflate group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ethyl ester moiety can be hydrolyzed to release the active carboxylic acid, which can interact with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
(S)-ETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-HYDROXYPHENYL)PROPANOATE: Similar structure but with a hydroxyl group instead of a triflate group.
(S)-ETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-METHOXYPHENYL)PROPANOATE: Contains a methoxy group instead of a triflate group.
(S)-ETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-CHLOROPHENYL)PROPANOATE: Features a chloro group in place of the triflate group.
Uniqueness
The presence of the triflate group in (S)-ETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-(((TRIFLUOROMETHYL)SULFONYL)OXY)PHENYL)PROPANOATE makes it particularly reactive in substitution reactions, allowing for the introduction of a wide variety of functional groups. This reactivity, combined with the protective Boc group and the ethyl ester moiety, makes it a versatile and valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C17H22F3NO7S |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate |
InChI |
InChI=1S/C17H22F3NO7S/c1-5-26-14(22)13(21-15(23)27-16(2,3)4)10-11-6-8-12(9-7-11)28-29(24,25)17(18,19)20/h6-9,13H,5,10H2,1-4H3,(H,21,23) |
InChI Key |
YSLASSAESKIUFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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